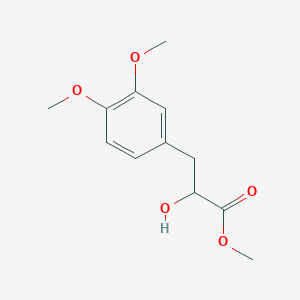
Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of a methoxy-substituted phenyl ring and a hydroxypropanoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the methoxy-substituted phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under appropriate conditions.
Major Products Formed:
Oxidation: Formation of 3-(3,4-dimethoxyphenyl)-2-oxopropanoate or 3-(3,4-dimethoxyphenyl)-2-carboxypropanoate.
Reduction: Formation of 3-(3,4-dimethoxyphenyl)-2-hydroxypropanol.
Substitution: Formation of halogenated derivatives such as 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate bromide.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound has been investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research has explored its potential use in the development of pharmaceutical agents, particularly for its possible therapeutic effects.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Wirkmechanismus
The mechanism by which Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate exerts its effects is primarily through its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.
Vergleich Mit ähnlichen Verbindungen
3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine, where the 3- and 4-position hydroxy groups have been replaced with methoxy groups.
3,4-Dihydroxyphenylacetic acid: A metabolite of the neurotransmitter dopamine, involved in various biochemical pathways.
Uniqueness: Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate is unique due to its specific structural features, including the methoxy-substituted phenyl ring and the hydroxypropanoate moiety. These structural characteristics confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Biologische Aktivität
Methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a methoxy-substituted phenyl group and a hydroxypropanoate moiety. The structural formula can be represented as follows:
This compound belongs to the class of esters and exhibits various functional groups that contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The ester group can undergo hydrolysis, releasing the corresponding acid, which may then interact with enzymes or receptors. The methoxy groups on the phenyl ring enhance the compound's lipophilicity, potentially increasing its bioavailability and binding affinity to target sites.
Antitumor Activity
Research indicates that this compound exhibits antitumor properties. In vitro studies using various cancer cell lines have demonstrated that this compound can inhibit cell proliferation. For instance, a study reported an IC50 value (the concentration required to inhibit cell growth by 50%) of approximately 10.78 μg/mL against P388 leukemia cells .
Antimicrobial Activity
The compound has also shown antimicrobial effects. It was tested against several bacterial strains, including Staphylococcus epidermidis, where it displayed a minimum inhibitory concentration (MIC) indicating its potential as an antimicrobial agent .
Research Findings and Case Studies
Several studies have investigated the biological activities of this compound:
Eigenschaften
Molekularformel |
C12H16O5 |
|---|---|
Molekulargewicht |
240.25 g/mol |
IUPAC-Name |
methyl 3-(3,4-dimethoxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C12H16O5/c1-15-10-5-4-8(7-11(10)16-2)6-9(13)12(14)17-3/h4-5,7,9,13H,6H2,1-3H3 |
InChI-Schlüssel |
UNANLNXLVVFIDK-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)CC(C(=O)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















